REACTION_SMILES
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[Br:29][CH2:30][CH:31]=[CH2:32].[CH3:19][Si:20]([CH3:21])([CH3:22])[N-:23][Si:24]([CH3:25])([CH3:26])[CH3:27].[Cl-:33].[K+:28].[N:1]1([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:2][CH:3]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH2:6]1.[NH4+:34].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[OH2:40]>>[N:1]1([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:2][C:3]([C:7](=[O:8])[O:9][CH2:10][CH3:11])([CH2:32][CH:31]=[CH2:30])[CH2:4][CH2:5][CH2:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOC(=O)C1CCCN(C(=O)OC(C)(C)C)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCC1(C(=O)OCC)CCCN(C(=O)OC(C)(C)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |